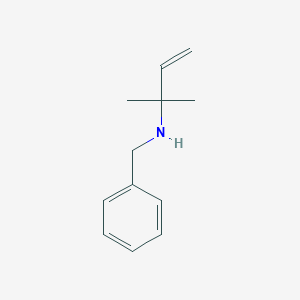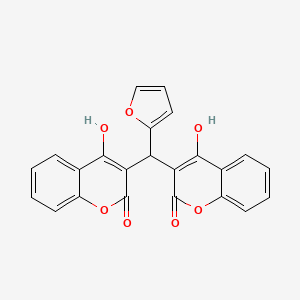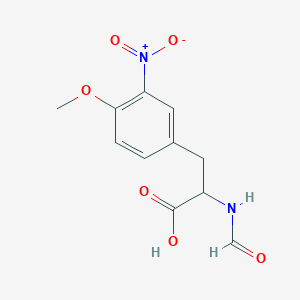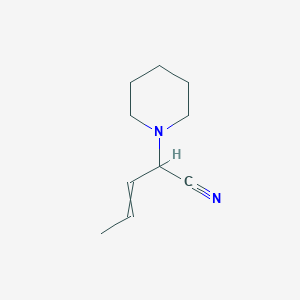
Propanimidamide, N-(1,1-dimethylethyl)-N'-dodecyl-3-(dodecylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by its long alkyl chains and the presence of both amide and amine functional groups, making it a versatile molecule in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- typically involves the reaction of dodecylamine with an appropriate imidamide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction rate and yield. The final product is then isolated and purified using industrial-scale separation techniques such as distillation or extraction.
Análisis De Reacciones Químicas
Types of Reactions
Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: The amine and amide groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecylamide oxides, while reduction could produce dodecylamines.
Aplicaciones Científicas De Investigación
Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- involves its interaction with molecular targets such as proteins and lipids. The long alkyl chains allow the compound to insert into lipid bilayers, affecting membrane fluidity and permeability. The amide and amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Propanimidamide, N-(1,1-dimethylethyl)-N’-tetradecyl-3-(tetradecylamino)
- 2-Propenamide, N-(1,1-dimethylethyl)-
Uniqueness
Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- is unique due to its specific combination of functional groups and long alkyl chains, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specialized applications in various fields.
This detailed article provides a comprehensive overview of Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)-, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
| 105488-79-7 | |
Fórmula molecular |
C31H65N3 |
Peso molecular |
479.9 g/mol |
Nombre IUPAC |
N-tert-butyl-N'-dodecyl-3-(dodecylamino)propanimidamide |
InChI |
InChI=1S/C31H65N3/c1-6-8-10-12-14-16-18-20-22-24-27-32-29-26-30(34-31(3,4)5)33-28-25-23-21-19-17-15-13-11-9-7-2/h32H,6-29H2,1-5H3,(H,33,34) |
Clave InChI |
PTMYOQVENNAGTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNCCC(=NCCCCCCCCCCCC)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide](/img/no-structure.png)








